molecular formula C27H33NO2 B13147995 Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester CAS No. 309972-30-3

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester

Cat. No.: B13147995
CAS No.: 309972-30-3
M. Wt: 403.6 g/mol
InChI Key: DKSDZDDVEOVSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester: is an organic compound with the molecular formula C27H35NO2 It is a derivative of carbamic acid, where the hydrogen atoms are replaced by dicyclohexyl and 9H-fluoren-9-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of dicyclohexylcarbodiimide (DCC) with 9H-fluoren-9-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:

Dicyclohexylcarbodiimide (DCC)+9H-fluoren-9-ylmethanolCarbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester\text{Dicyclohexylcarbodiimide (DCC)} + \text{9H-fluoren-9-ylmethanol} \rightarrow \text{this compound} Dicyclohexylcarbodiimide (DCC)+9H-fluoren-9-ylmethanol→Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol or amine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines in peptide synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The dicyclohexyl and 9H-fluoren-9-ylmethyl groups provide steric and electronic effects that influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N,N-bis(2-hydroxyethyl)-, 9H-fluoren-9-ylmethyl ester
  • Carbamic acid, (8-hydroxyoctyl)-, 9H-fluoren-9-ylmethyl ester
  • Carbamic acid, N-(hydroxymethyl)-, 9H-fluoren-9-ylmethyl ester

Uniqueness

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester is unique due to its specific combination of dicyclohexyl and 9H-fluoren-9-ylmethyl groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Biological Activity

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester (CAS Number: 309972-30-3) is a compound that combines a carbamic acid structure with a dicyclohexyl moiety and a 9H-fluoren-9-ylmethyl group. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. The compound's biological activity primarily stems from its ability to interact with various enzymes and receptors, similar to other carbamate derivatives.

Molecular Formula

  • C27H33NO2

Structural Features

  • Carbamate Group : Characterized by an amine and carbonyl group.
  • Dicyclohexyl Moiety : Provides steric bulk and potential lipophilicity.
  • Fluorenyl Group : May enhance interactions with biological targets.

Hydrolysis

The ester group in the compound is susceptible to hydrolysis, which can release active carbamic acid. This reaction can occur under both acidic and basic conditions, leading to the formation of dicyclohexylamine and 9H-fluoren-9-carboxylic acid, both of which may exhibit biological activity.

Enzyme Inhibition

Research indicates that compounds with similar structures to this compound have been studied for their enzyme inhibitory properties. Notably, carbamates are known inhibitors of various serine hydrolases, including:

  • Acetylcholinesterase : Involved in neurotransmission.
  • Fatty Acid Amide Hydrolase (FAAH) : Key in lipid metabolism.

For instance, cyclohexylcarbamic acid aryl esters, which include compounds structurally related to our compound of interest, have shown significant FAAH inhibitory activity with IC50 values as low as 4.6 nM . The mechanism involves the carbamate group undergoing nucleophilic attack by the enzyme's active site serine residue, leading to enzyme carbamoylation and deactivation.

Study on FAAH Inhibitors

A study focused on the structure-property relationships of cyclohexylcarbamic acid aryl esters demonstrated that modifications to the aromatic moiety could enhance binding affinity at the FAAH site. The introduction of polar groups increased recognition without compromising hydrolytic stability . This suggests that similar modifications could be explored for this compound to optimize its biological activity.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other structurally similar compounds:

Compound NameMolecular FormulaCAS NumberBiological Activity
Carbamic acid, N,N-dicyclohexyl-, 9H-fluoren-9-methyl esterC27H33NO2309972-30-3Potential FAAH inhibitor
URB597 (Cyclohexylcarbamic acid 3′-(aminocarbonyl)-[1,1′-biphenyl]-3-yl ester)C22H29N2O2475200-92-6Potent FAAH inhibitor (IC50 = 4.6 nM)
Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl EsterC27H45NO312967135Varying hydrophilicity; potential for different enzyme interactions

Properties

CAS No.

309972-30-3

Molecular Formula

C27H33NO2

Molecular Weight

403.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N,N-dicyclohexylcarbamate

InChI

InChI=1S/C27H33NO2/c29-27(28(20-11-3-1-4-12-20)21-13-5-2-6-14-21)30-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h7-10,15-18,20-21,26H,1-6,11-14,19H2

InChI Key

DKSDZDDVEOVSKP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.